molecular formula C15H21N3O4S2 B2779701 (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone CAS No. 2034361-49-2

(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

Cat. No. B2779701
CAS RN: 2034361-49-2
M. Wt: 371.47
InChI Key: IMEYTGYCJVGPEP-UHFFFAOYSA-N
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Description

The compound (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a chemical compound with potential therapeutic applications . It is related to a series of compounds that have been studied for their potential in treating various diseases .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthetic sequence often begins by reacting a suitable starting material with a substituted benzyl derivative to afford S-benzylated products . Further reactions are carried out to obtain the final product .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various analytical techniques such as 1H NMR, 13C NMR, and LC/MS . These techniques provide detailed information about the atomic connectivity and the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these types of compounds often involve several steps, including the formation of S-benzylated products and subsequent reactions . The exact reactions would depend on the specific substituents present in the starting materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties of this compound are not provided in the retrieved papers, similar compounds have been analyzed using various techniques to determine their properties .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with piperazin-1-yl and methanone groups, similar to the mentioned chemical, exhibit antimicrobial properties. For example, derivatives of difluorophenyl(piperidin-4-yl)methanone oxime have shown good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting that compounds with similar structural features could be investigated for antimicrobial applications (Mallesha & Mohana, 2014).

Anticancer Properties

Compounds with piperazine and sulfonyl groups have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines, indicating potential applications in cancer research. For instance, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives displayed considerable antiproliferative activity, highlighting the relevance of researching similar compounds for therapeutic applications (Mallesha et al., 2012).

Drug Metabolism and Pharmacokinetics

Studies on the metabolism, excretion, and pharmacokinetics of compounds containing piperazin-1-yl groups contribute to our understanding of how such molecules behave in biological systems, which is crucial for drug development. For example, the disposition of a dipeptidyl peptidase IV inhibitor with a piperazin-1-yl group was examined in rats, dogs, and humans, providing insights into its elimination pathways and potential therapeutic implications (Sharma et al., 2012).

Chemical Synthesis and Structural Analysis

Research on the synthesis and structural analysis of compounds featuring piperidine and sulfonyl groups sheds light on methods for creating novel molecules with potential applications in various fields, including pharmaceuticals and materials science. For instance, the synthesis of 3, 6-diethoxycarbonyl-3, 6-epidithia-1, 4-dimethyl-2, 5-piperazinedione and related compounds demonstrates the formation of C-S bonds, a key step in producing molecules with unique properties (Hino & Satô, 1974).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally similar to other molecules that have been studied for their anti-tubercular activity , suggesting potential targets within the Mycobacterium tuberculosis bacterium.

Mode of Action

Given its structural similarity to other anti-tubercular agents , it may interact with its targets in a similar manner, potentially inhibiting essential biochemical processes within the bacterium

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Based on its potential anti-tubercular activity , it may interfere with pathways essential for the survival and replication of Mycobacterium tuberculosis

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. If it does exhibit anti-tubercular activity , it may lead to the death of Mycobacterium tuberculosis cells, potentially through the inhibition of essential biochemical processes

Future Directions

The development of new therapeutic agents is a dynamic field of research. Compounds like (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone and similar molecules continue to be studied for their potential therapeutic applications . Future research may focus on optimizing the synthesis of these compounds, studying their mechanism of action in more detail, and evaluating their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-24(20,21)18-7-5-17(6-8-18)15(19)12-2-4-16-14(10-12)22-13-3-9-23-11-13/h2,4,10,13H,3,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEYTGYCJVGPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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